molecular formula C18H16FN3O2S B6536987 N-(2-fluorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide CAS No. 1021259-64-2

N-(2-fluorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide

Cat. No.: B6536987
CAS No.: 1021259-64-2
M. Wt: 357.4 g/mol
InChI Key: RWBQYEXJDNXKTL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a chemical compound of significant interest in medicinal chemistry research, particularly as part of the pyridazinone derivative scaffold. Compounds based on the 3-(thiophen-2-yl)pyridazinone core have been investigated for their potential biological activities and are featured in patent literature concerning the development of novel therapeutic agents . The structural motif of incorporating a fluorophenyl group, as seen in this compound, is a common strategy in drug discovery to modulate properties such as bioavailability and metabolic stability . This specific reagent serves as a valuable building block for researchers designing and synthesizing new molecules to probe biological pathways. Its applications are primarily in early-stage pharmaceutical development, including target identification, structure-activity relationship (SAR) studies, and in vitro pharmacological assay development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c19-13-5-1-2-6-14(13)20-17(23)8-3-11-22-18(24)10-9-15(21-22)16-7-4-12-25-16/h1-2,4-7,9-10,12H,3,8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBQYEXJDNXKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide, with the CAS number 1021259-64-2 and a molecular formula of C₁₈H₁₆FN₃O₂S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure, mechanisms of action, and relevant case studies.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit bacterial growth through interference with bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects : The presence of the thiophene ring may contribute to anti-inflammatory properties by modulating cytokine production and reducing inflammatory mediators.
  • Anticancer Activity : Some derivatives in this chemical class have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in tumor cells.

In Vitro Studies

In vitro studies have demonstrated the compound's potential effectiveness against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)10Cell cycle arrest
HeLa (Cervical)12Inhibition of DNA synthesis

These results indicate that this compound could be a candidate for further development as an anticancer agent.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to untreated controls, indicating its anti-inflammatory potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

N-(3-fluoro-4-methylphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
  • Key Differences : The phenyl group is substituted at the 3-fluoro-4-methyl position instead of 2-fluorophenyl.
  • The fluorine’s meta position may alter steric interactions compared to the ortho position in the target compound .
  • Molecular Formula : C₂₀H₁₉FN₃O₂S (MW: 380.4 g/mol).
2-(4-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
  • Key Differences : Features a shorter ethyl chain (vs. butanamide) and a 4-methylphenyl substituent (vs. 2-fluorophenyl).
  • Structural Implications : The shorter chain may reduce bioavailability due to decreased hydrophobicity. The absence of fluorine and presence of methyl could lower metabolic resistance .
  • Molecular Formula : C₁₉H₁₉N₃O₂S (MW: 353.4 g/mol).

Heterocyclic Substituent Variations

3-(4-[[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile
  • Key Differences : Replaces thiophen-2-yl with a pyrazol-1-yl group.

Pharmacologically Distinct Amide-Containing Compounds

Fentanyl Analogs (e.g., Ortho-fluorobutyryl fentanyl, Ocfentanil)
  • Key Differences: Contain piperidinyl and phenylethyl moieties instead of dihydropyridazinone and thiophene.
  • Structural Implications: These opioids target μ-opioid receptors, whereas the target compound’s dihydropyridazinone-thiophene system suggests non-opioid mechanisms. The butanamide linkage is a rare feature in fentanyl analogs .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound C₁₉H₁₇FN₃O₂S 365.4 2-fluorophenyl, thiophen-2-yl Potential enzyme/receptor ligand
Compound C₂₀H₁₉FN₃O₂S 380.4 3-fluoro-4-methylphenyl Enhanced lipophilicity
Compound C₁₉H₁₉N₃O₂S 353.4 4-methylphenyl, ethyl chain Reduced bioavailability
Fentanyl Analogs (e.g., Ocfentanil) Varies ~350–400 Piperidinyl, phenylethyl Opioid receptor agonists

Research Findings and Implications

  • Substituent Position : Ortho-fluorine in the target compound may improve target binding via steric effects compared to meta-fluoro analogs .
  • Chain Length : Butanamide’s four-carbon chain likely enhances hydrophobic interactions vs. shorter chains in analogs .
  • Heterocycle Choice : Thiophene’s sulfur atom may engage in unique van der Waals interactions, whereas pyrazole’s nitrogen could compete for hydrogen-bonding sites .

Preparation Methods

Amide Bond Formation via Acylation

The butanamide linkage is typically introduced through acylation of 2-fluorophenylamine with a preformed acyl chloride or activated ester. For example, reacting 4-(6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl)butanoic acid with thionyl chloride generates the corresponding acyl chloride, which is then coupled with 2-fluorophenylamine in dichloromethane using triethylamine as a base. Yields for this step range from 65–80%, with purity dependent on recrystallization solvents such as ethanol or ethyl acetate.

A patent by US20110060164A1 highlights the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation under mild conditions. This approach minimizes side reactions such as O-acylation, which can occur when using reactive acyl chlorides.

Construction of the Dihydropyridazinone Ring

The dihydropyridazinone core is synthesized via cyclization of a 1,4-diketone precursor with hydrazine derivatives. A common strategy involves condensing thiophene-2-carbaldehyde with a γ-keto ester to form a 1,4-diketone intermediate, followed by cyclocondensation with hydrazine hydrate. For instance:

Thiophene-2-carbaldehyde+ethyl 4-oxopentanoateNaOH1,4-diketoneN2H4dihydropyridazinone\text{Thiophene-2-carbaldehyde} + \text{ethyl 4-oxopentanoate} \xrightarrow{\text{NaOH}} \text{1,4-diketone} \xrightarrow{\text{N}2\text{H}4} \text{dihydropyridazinone}

This method achieves 70–85% yields but requires careful temperature control (60–80°C) to avoid over-oxidation of the dihydropyridazinone ring.

Functionalization with Thiophene and Fluorophenyl Groups

The thiophen-2-yl substituent is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A patent (US20120015941A1) describes palladium-catalyzed cross-coupling between a brominated dihydropyridazinone and thiophene-2-boronic acid, achieving >90% regioselectivity. Alternatively, nucleophilic substitution using thiophene-2-thiol in dimethylformamide (DMF) at 100°C provides moderate yields (50–60%) but generates sulfide byproducts.

The 2-fluorophenyl group is incorporated during the final amidation step, as earlier acylation methods risk dehalogenation under harsh conditions.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents like DMF and acetonitrile enhance reaction rates for cyclization and coupling steps, while protic solvents (e.g., ethanol) improve amidation yields. Catalytic systems such as Pd(PPh₃)₄ for Suzuki couplings reduce metal residues to <0.1 ppm, critical for pharmaceutical applications.

Impurity Control

A major challenge is the formation of O-alkylated impurities during cyclization. US20110060164A1 reports that using non-nucleophilic bases (e.g., DBU) instead of traditional amines suppresses this side reaction, reducing impurities from 25% to <1%. Additionally, gradient HPLC purification with C18 columns effectively isolates the target compound from desfluoro and difluoro byproducts.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitationsSource
Acylation with DCC7899.5High purity, minimal side reactionsCostly reagents
Suzuki Coupling9298.2Regioselective, scalableRequires palladium catalysts
Hydrazine Cyclization7597.8Cost-effective, one-pot synthesisTemperature-sensitive

Mechanistic Insights

Role of the Fluorine Substituent

The electron-withdrawing fluorine atom on the phenyl ring activates the amine toward nucleophilic acylation by polarizing the N–H bond. However, it also increases susceptibility to hydrolysis under acidic conditions, necessitating pH control during workup.

Thiophene Ring Stabilization

The thiophene moiety stabilizes the dihydropyridazinone ring through resonance effects, as evidenced by DFT calculations showing delocalization of π-electrons into the thiophene sulfur atom. This stabilization reduces ring-opening side reactions during purification.

Industrial-Scale Considerations

Cost-Efficiency

Bulk synthesis favors hydrazine cyclization due to low reagent costs, despite requiring stringent temperature control. Patent US20110060164A1 notes that switching from DMF to ethanol as the solvent reduces production costs by 40% without compromising yield.

Environmental Impact

The use of water as a co-solvent in Suzuki couplings minimizes hazardous waste generation. Additionally, recycling palladium catalysts via filtration techniques achieves a 90% recovery rate, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves condensation of thiophene-substituted pyridazinone intermediates with fluorophenyl butanamide precursors. Key steps include:

  • Thiophene-pyridazinone coupling : Use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmosphere .
  • Amide bond formation : Activation via carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF or DCM .
  • Optimization : Reaction temperature (60–80°C) and pH (6–7) are critical to minimize side products. Yields range from 45–72% depending on solvent purity and catalyst loading .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Analytical workflow :

  • NMR : Confirm fluorophenyl (¹H NMR: δ 7.2–7.4 ppm; ¹⁹F NMR: δ -115 ppm) and thiophene (δ 6.8–7.1 ppm) moieties. Pyridazinone carbonyl appears at δ 165–170 ppm in ¹³C NMR .
  • MS : ESI-MS typically shows [M+H]⁺ at m/z 428.1 (calculated) with fragmentation patterns matching thiophene and fluorophenyl loss .
  • HPLC : Purity >95% achieved using C18 columns (acetonitrile/water gradient, 0.1% TFA) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers (PBS: <0.1 mM at pH 7.4). Use co-solvents (e.g., 5% DMSO in PBS) for biological assays .
  • Stability : Degrades by <10% in PBS over 24 hours at 25°C but is light-sensitive. Store at -20°C under argon .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

  • Approach :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). The fluorophenyl group shows hydrophobic interactions, while the pyridazinone ring may form hydrogen bonds .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Thiophene moiety exhibits conformational flexibility critical for binding .
    • Validation : Correlate computational predictions with SPR (surface plasmon resonance) data (KD values) .

Q. What strategies resolve contradictory data in biological activity assays (e.g., IC50 variability across cell lines)?

  • Troubleshooting framework :

  • Assay conditions : Compare results under standardized oxygen tension (5% O₂ vs. ambient), as pyridazinone derivatives are redox-sensitive .
  • Metabolic interference : Test in hepatocyte co-cultures to account for fluorophenyl metabolism (CYP450-mediated) .
  • Data normalization : Use Z-factor analysis to quantify assay robustness and exclude outlier cell lines (e.g., HEK293 vs. HCT116) .

Q. How can researchers design SAR (Structure-Activity Relationship) studies to optimize this compound’s efficacy?

  • Key modifications :

  • Fluorophenyl substitution : Compare 2-fluoro vs. 4-fluoro analogs for steric/electronic effects on target engagement .
  • Pyridazinone ring : Introduce methyl or nitro groups at position 5 to modulate electron density and solubility .
    • Experimental design : Use a fractional factorial approach (e.g., 2⁴ design) to test substituent combinations efficiently .

Methodological Challenges and Solutions

Q. How to address incomplete spectral assignment for complex intermediates?

  • Case study : Overlapping signals in ¹H NMR of dihydropyridazinone intermediates.

  • Solution : Use 2D NMR (HSQC, HMBC) to resolve coupling between thiophene protons (δ 7.1 ppm) and pyridazinone C=O .
  • Reference : Compare with published data for N-(4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (δ 7.3–7.5 ppm for analogous groups) .

Q. What are best practices for scaling up synthesis while maintaining purity?

  • Process optimization :

  • Catalyst recycling : Use immobilized Pd catalysts for thiophene coupling to reduce metal contamination .
  • Crystallization : Employ anti-solvent (e.g., hexane) precipitation to isolate pure product at >99% purity .
    • Quality control : Implement in-line PAT (Process Analytical Technology) via FTIR to monitor reaction progress .

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